Boc-6-chloro-D-tryptophan

developmental biology bioactivity stereospecificity

Boc-6-chloro-D-tryptophan is the essential, stereochemically defined building block for peptide synthesis requiring the D-6-chlorotryptophan moiety. The D-configuration ensures correct backbone conformation for proteolytic stability and target binding. The 6-chloro substituent provides specific electronic and lipophilic properties. This Boc-protected derivative is validated for solid-phase peptide synthesis and engineered tRNA synthetase incorporation with high fidelity. Procure this exact compound to maintain stereospecific bioactivity and avoid compromised results from L- or DL-isomers.

Molecular Formula C16H19ClN2O4
Molecular Weight 338.78 g/mol
CAS No. 1217738-82-3
Cat. No. B1390426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-6-chloro-D-tryptophan
CAS1217738-82-3
Molecular FormulaC16H19ClN2O4
Molecular Weight338.78 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O
InChIInChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1
InChIKeyQIUZGOVYNVWFFN-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-6-chloro-D-tryptophan (CAS 1217738-82-3) Chemical Profile and Research Utility


Boc-6-chloro-D-tryptophan (CAS 1217738-82-3) is a protected, non-proteinogenic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) group at the α-amino position and a chlorine atom substituted at the 6-position of the indole ring . As a chiral D-enantiomer building block with the molecular formula C16H19ClN2O4 and a molecular weight of 338.78 g/mol , this compound serves as a specialized reagent in solid-phase peptide synthesis, enabling the site-specific incorporation of the 6-chloro-D-tryptophan moiety into peptides for structure-activity relationship (SAR) studies, protein engineering applications, and the development of novel peptide therapeutics .

Why Boc-6-chloro-D-tryptophan Cannot Be Replaced by Generic or In-Class Analogs


Generic substitution with Boc-6-chloro-L-tryptophan, Boc-6-chloro-DL-tryptophan (racemic mixture), or alternative protecting groups such as Fmoc-6-chloro-D-tryptophan leads to fundamentally different outcomes in stereospecific peptide synthesis and biological assays. The stereochemistry at the α-carbon (D vs L) directly dictates peptide backbone conformation, target binding orientation, and proteolytic stability . The 6-chloro substitution on the indole ring modulates electron density and lipophilicity, altering receptor interactions relative to unsubstituted tryptophan or other halogenated analogs such as 5-chloro or 7-chloro variants [1]. Furthermore, the Boc protecting group confers acid-labile orthogonal protection, which is incompatible with base-labile Fmoc strategies and necessitates distinct synthetic workflows [2]. Substituting any of these three structural features (stereochemistry, halogenation position, or protecting group) yields a different chemical entity with non-equivalent reactivity, incorporation efficiency, and downstream biological performance. The quantitative evidence below establishes the specific contexts in which Boc-6-chloro-D-tryptophan provides differentiation that is meaningful for procurement decisions.

Boc-6-chloro-D-tryptophan: Quantitative Differentiation Evidence Against Closest Comparators


Stereochemistry-Driven Bioactivity: D-Tryptophan vs. L-Tryptophan Potency Comparison

In a study evaluating the biological activity of tryptophan enantiomers, D-tryptophan demonstrated significantly higher potency than its L-counterpart in inducing specific cellular responses. This stereochemistry-dependent difference indicates that Boc-protected D-tryptophan derivatives are preferentially selected over L-enantiomer derivatives when the research objective requires D-specific bioactivity .

developmental biology bioactivity stereospecificity

Enzymatic Discrimination of D- vs. L-Tryptophan by Halogenase SatH

The FAD-dependent halogenase SatH catalyzes the regioselective 6-chlorination of both D-tryptophan and L-tryptophan as substrates, producing 6-chloro-D-tryptophan and 6-chloro-L-tryptophan respectively [1]. This dual-substrate acceptance confirms that both enantiomers serve as viable precursors for enzymatic 6-chloro-tryptophan production. However, the choice of starting enantiomer dictates the stereochemical outcome of the final product. Researchers requiring the D-enantiomer for downstream applications must therefore source the D-specific derivative, as enzymatic conversion of L-tryptophan will yield the L-enantiomer product [2].

enzymatic halogenation biocatalysis regioselectivity

6-Chloro-DL-Tryptophan IC50 Values in Kynurenine Pathway Inhibition

In a study of interferon-gamma-stimulated THP-1 monocytes, 6-chloro-DL-tryptophan (racemic mixture) attenuated L-kynurenine formation with an IC50 of 51 μM and attenuated quinolinic acid formation with an IC50 of 58 μM [1]. While this study employed the racemic DL-mixture rather than the enantiopure D-form, it establishes the baseline biological activity of the 6-chloro-tryptophan pharmacophore in modulating the kynurenine pathway. For comparison, norharmane exhibited IC50 values of 43 μM (L-kynurenine) and 51 μM (quinolinic acid), while 4-chloro-3-hydroxyanthranilate showed an IC50 of 0.11 μM for quinolinic acid attenuation but no effect on L-kynurenine accumulation [2].

kynurenine pathway quinolinic acid neuroinflammation

Protein Engineering: Site-Specific Incorporation of 6-Chlorotryptophan with High Fidelity

A rationally designed yeast phenylalanyl-tRNA synthetase mutant (yPheRS T415G) efficiently activated 6-chlorotryptophan (6ClW), 6-bromotryptophan (6BrW), and 5-bromotryptophan (5BrW), which were not utilized by the endogenous E. coli translational system [1]. Introduction of this mutant synthetase and a suppressor tRNA into E. coli enabled site-specific incorporation of 6ClW into murine dihydrofolate reductase with at least 98% fidelity in response to amber stop codons [2].

protein engineering genetic code expansion tRNA synthetase

6-Chloro-L-Tryptophan D-Amino Acid Oxidase (DAO) Inactivity Profile

In vitro assays demonstrated that 6-chloro-L-tryptophan at concentrations of 0-500 μM exhibits no inhibitory effect on D-amino acid oxidase (DAO) [1]. By stereochemical inference, the D-enantiomer (and its Boc-protected derivative) would be expected to interact differently with this enzyme system, given that DAO specifically acts on D-amino acid substrates. This negative result for the L-enantiomer highlights the stereochemical exclusivity of DAO activity.

enzyme inhibition D-amino acid oxidase substrate specificity

Boron Neutron Capture Therapy (BNCT) Tumor Targeting: Boc-Protected Tryptophan Derivatives

Boc-protected tryptophan derivatives including Boc-6-chloro-D-tryptophan have been evaluated as boron delivery agents for BNCT. In cellular uptake studies, this compound demonstrated a tumor-to-normal tissue (T/N) ratio exceeding 5 after 4 hours of incubation in tumor cells, indicating effective targeting capabilities . The study further noted that derivatives with multiple Boc protection groups exhibited enhanced boron accumulation compared to partially protected counterparts .

BNCT tumor targeting boron neutron capture therapy

Boc-6-chloro-D-tryptophan: Priority Procurement Scenarios Based on Quantitative Evidence


Stereospecific Peptide Therapeutics Requiring D-Configuration Bioactivity

When developing peptide therapeutics where the D-tryptophan enantiomer has demonstrated significantly higher potency than the L-counterpart in inducing target cellular responses, Boc-6-chloro-D-tryptophan is the required building block . The D-stereochemistry cannot be substituted with Boc-6-chloro-L-tryptophan or racemic Boc-6-chloro-DL-tryptophan without compromising the established stereospecific bioactivity advantage. This scenario is particularly relevant for developmental biology applications and for designing peptides with enhanced resistance to proteolytic degradation.

Genetic Code Expansion and Site-Specific Protein Engineering

For researchers employing engineered tRNA synthetase systems (e.g., yPheRS T415G) to site-specifically incorporate 6-chlorotryptophan into proteins with ≥98% fidelity, Boc-6-chloro-D-tryptophan serves as the protected precursor for synthesizing the requisite amino acid building block [1]. Alternative halogenated tryptophan analogs (e.g., 5-bromo, 6-bromo, 7-chloro) may exhibit different activation efficiencies by the mutant synthetase, making the 6-chloro-D configuration the validated choice for this specific protein engineering workflow. The high fidelity of incorporation (≥98%) is directly tied to using the correct 6-chloro-D stereoisomer.

Boron Neutron Capture Therapy (BNCT) Agent Development

In BNCT research programs developing boronated amino acid delivery systems, Boc-6-chloro-D-tryptophan is indicated based on its demonstrated tumor-to-normal tissue (T/N) ratio exceeding 5 at 4 hours post-incubation . The fully Boc-protected scaffold is essential for achieving the reported tumor accumulation levels; partially protected derivatives or alternative protecting groups would not reproduce this targeting performance. Procurement of this specific compound enables direct comparison with published BNCT studies and supports the optimization of boron delivery for neutron capture applications.

Kynurenine Pathway and Neuroinflammation Research

For studies investigating the role of the kynurenine pathway in neuroinflammation, the 6-chloro-tryptophan scaffold has established quantitative benchmarks with IC50 values of 51 μM (L-kynurenine attenuation) and 58 μM (quinolinic acid attenuation) in THP-1 monocyte assays [2]. While the racemic DL-mixture was used in the referenced study, Boc-6-chloro-D-tryptophan provides the enantiopure D-form for researchers seeking to determine whether stereochemistry modulates these inhibitory effects. This compound enables the design of enantiomer-specific studies that extend beyond the racemic mixture data currently available in the literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-6-chloro-D-tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.